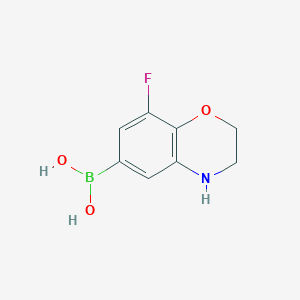
8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid
説明
“8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid” is a chemical compound with the molecular formula C8H9BFNO3 . It has a molecular weight of 196.97 . The IUPAC name for this compound is (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The canonical SMILES representation is: B(C1=CC2=C(C(=C1)F)OCCN2)(O)O . This indicates the presence of a boronic acid group, a benzoxazine ring, and a fluorine atom.
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 61.7Ų . It has a rotatable bond count of 1 . The compound is canonicalized , and it has a complexity of 207 .
科学的研究の応用
-
Pharmaceutical Research
- Application : The compound (S)-10-[(S)-(8-Amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid hemihydrate, a new quinolone antibacterial agent, was examined for LD50 value, phototoxicity and convulsion inducing potential in laboratory animals .
- Method : The compound was administered orally and intravenously to rats, mice, and monkeys. The LD50 values were determined .
- Results : The LD50 values with oral administration were more than 2000 mg/kg for rats and mice and more than 250 mg/kg for monkeys, and those with intravenous administration were 164.3 mg/kg for rats of both sexes at an injection rate of 2 ml/min, 118.8 mg/kg for male rats and 104 to 125 mg/kg for female rats at 0.5 ml/min, and 184.7 mg/kg for male mice and 187.4 mg/kg for female mice .
-
Organic Chemistry
- Application : Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones .
- Method : The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization .
- Results : This method resulted in the synthesis of highly rigid spirolactones in good yields with high regioselectivity .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : Researchers synthesize a variety of indole derivatives and test them for these biological activities .
- Results : The results vary depending on the specific derivative and the biological activity being tested. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC 50 = 7.53 μmol/L .
-
Pharmacological Activities of 1,2,4-Benzothiadiazine-1,1-Dioxide Derivatives
- Application : 1,2,4-Benzothiadiazine-1,1-dioxide derivatives have been found to possess antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulating, and KATP channel activating activities .
- Method : Various functional groups are attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring to create active compounds. These compounds are then tested for the aforementioned pharmacological activities .
- Results : The results depend on the specific derivative and the pharmacological activity being tested .
-
Preparation of Kynurenine Aminotransferase II (KAT II) Inhibitor
- Application : (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, a compound similar to “8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid”, can be used in the preparation of a KAT II inhibitor .
- Method : The specific method of preparation is not provided in the source .
- Results : The resulting compound, [(S)-(-)-9-(4-aminopiperazine-1-yl)-8-fluoro-3-methyl-6-oxo-2,3,5,6-tetrahydro-4H-1-oxa-3a-aza-phenalene-5-carboxylic acid], is a KAT II inhibitor .
-
Antiviral Activity of Indole Derivatives
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : Various indole derivatives were synthesized and tested for their antiviral activity .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
AMPA Receptor Modulators and KATP Channel Activators
- Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been used as AMPA receptor modulators and KATP channel activators .
- Method : Various functional groups were attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring to create active compounds .
- Results : The most active compound, 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, was found to be significant in vivo .
-
Preparation of Amino Acid Fluorides
特性
IUPAC Name |
(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c10-6-3-5(9(12)13)4-7-8(6)14-2-1-11-7/h3-4,11-13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQWWPUHGOOVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1)F)OCCN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



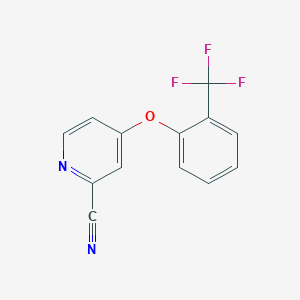
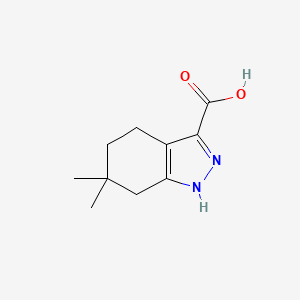
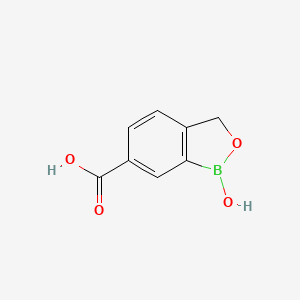

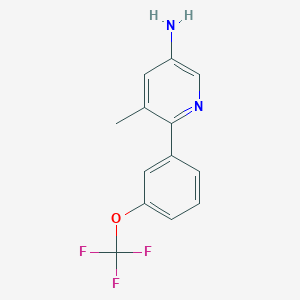

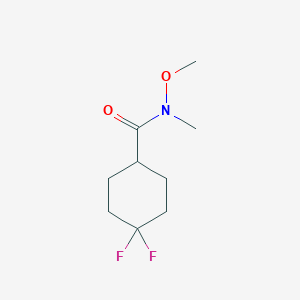

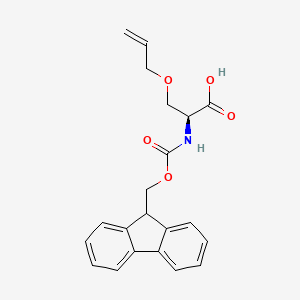
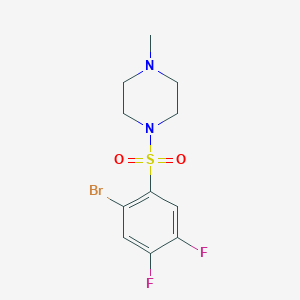
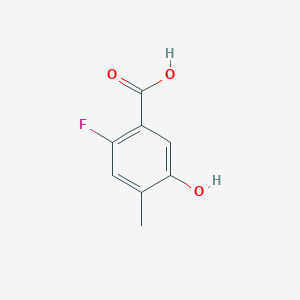
![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)
